

An In-depth Technical Guide to Maltopentaose: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **MALTOPENTAOSE**

Cat. No.: **B1148383**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltopentaose is a malto-oligosaccharide composed of five α -D-glucose units linked in a linear fashion. As a well-defined carbohydrate, it serves as a crucial tool in various fields of research, including enzymology, carbohydrate chemistry, and diagnostics. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **maltopentaose**, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical Structure

Maltopentaose is a linear oligosaccharide consisting of five glucose molecules connected by α -1,4 glycosidic bonds. The systematic name for **maltopentaose** is O- α -D-glucopyranosyl-(1 \rightarrow 4)-O- α -D-glucopyranosyl-(1 \rightarrow 4)-O- α -D-glucopyranosyl-(1 \rightarrow 4)-O- α -D-glucopyranosyl-(1 \rightarrow 4)-D-glucose. Its chemical formula is $C_{30}H_{52}O_{26}$, and it has a molecular weight of 828.72 g/mol .^[1]

Table 1: Chemical Identifiers for **Maltopentaose**

Identifier	Value
IUPAC Name	O- α -D-glucopyranosyl-(1 \rightarrow 4)-O- α -D-glucopyranosyl-(1 \rightarrow 4)-O- α -D-glucopyranosyl-(1 \rightarrow 4)-D-glucose
CAS Number	34620-76-3 [1]
Molecular Formula	C ₃₀ H ₅₂ O ₂₆ [1]
Molecular Weight	828.72 g/mol [1]
SMILES String	O[C@H]1--INVALID-LINK----INVALID-LINK---- INVALID-LINK----INVALID-LINK----INVALID- LINK----INVALID-LINK----INVALID-LINK--O-- INVALID-LINK--CO)--INVALID-LINK----INVALID- LINK--C=O)--INVALID-LINK-- [C@H]4O)O[C@@H]3CO)O[C@@H]2CO">C@ @HO[C@@H]1CO

The structure of **maltopentaose** can be represented in various ways, including the Haworth projection, which provides a three-dimensional perspective of the cyclic hemiacetal forms of the glucose units.

Figure 1: Simplified representation of the linear α (1 \rightarrow 4) linked glucose units in **maltopentaose**.

Physicochemical Properties

The physicochemical properties of **maltopentaose** are crucial for its handling, application in experimental settings, and understanding its biological roles.

Table 2: Physicochemical Properties of **Maltopentaose**

Property	Value
Appearance	White to off-white powder
Melting Point	>168 °C (decomposes)
Solubility	
Water	50 mg/mL
DMSO	20 mg/mL ^[2]
DMF	20 mg/mL ^[2]
PBS (pH 7.2)	2 mg/mL ^[2]
Optical Rotation	Specific rotation value not consistently reported. The optical activity of carbohydrates is determined by polarimetry.

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. For oligosaccharides like **maltopentaose**, the melting point is often accompanied by decomposition.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **maltopentaose** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The packing should be dense and uniform.
- Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.

- The sample is heated at a steady rate (e.g., 10-20 °C/minute) to determine an approximate melting range.
- A second, fresh sample is then heated at a slower rate (1-2 °C/minute) starting from a temperature about 20 °C below the approximate melting point.[3]
- The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For **maltopentaose**, signs of decomposition (charring) may be observed.

Determination of Solubility

Solubility is a fundamental property that dictates how a compound can be formulated for experimental use.

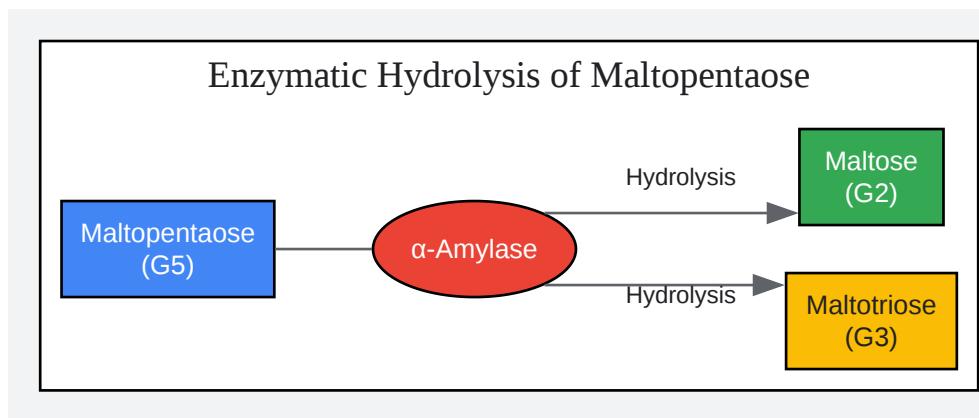
Methodology:

- Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, DMSO, DMF) are chosen.
- Procedure:
 - A known volume of the solvent (e.g., 1 mL) is placed in a vial at a controlled temperature (e.g., 25 °C).
 - Small, accurately weighed portions of **maltopentaose** are incrementally added to the solvent with vigorous stirring or vortexing.
 - The addition is stopped when a saturated solution is formed, and undissolved solid remains after a defined period of mixing.
 - The total mass of the dissolved solid is used to calculate the solubility in units such as mg/mL or g/100 mL. For less soluble compounds, analytical techniques like HPLC can be used to quantify the concentration in the saturated solution.[4]

Determination of Specific Optical Rotation

Optical rotation is a characteristic property of chiral molecules like **maltopentaose** and is measured using a polarimeter.

Methodology:


- Solution Preparation: A solution of **maltopentaose** is prepared by accurately weighing the solute and dissolving it in a known volume of a suitable solvent (typically water) in a volumetric flask. The concentration (c) is expressed in g/mL.
- Apparatus: A polarimeter equipped with a sodium lamp (D-line, 589 nm) and a sample cell of a known path length (l) in decimeters (dm) is used.
- Procedure:
 - The polarimeter is calibrated with the pure solvent (blank reading).
 - The sample cell is filled with the **maltopentaose** solution, ensuring no air bubbles are present in the light path.
 - The observed rotation (α) of the solution is measured at a specific temperature (usually 20 or 25 °C).
 - The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$.^[5]

Biochemical Properties and Applications

Maltopentaose is a key substrate in the study of carbohydrate-active enzymes, particularly α -amylases. Its well-defined structure allows for more precise kinetic studies compared to heterogeneous substrates like starch.

Enzymatic Hydrolysis by α -Amylase

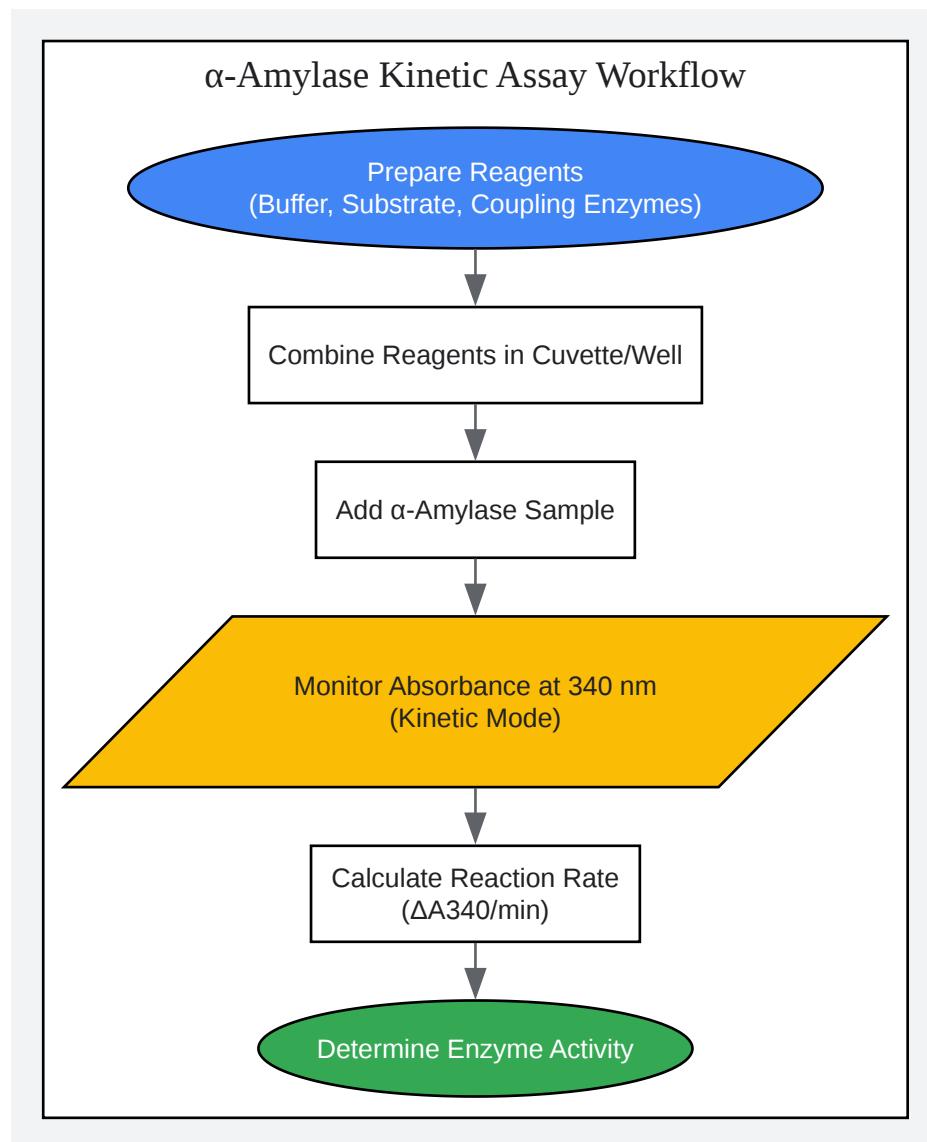
α -Amylase (EC 3.2.1.1) is an endo-acting enzyme that catalyzes the hydrolysis of internal α -1,4-glycosidic linkages in starch and related oligosaccharides.^[6] The hydrolysis of **maltopentaose** by α -amylase yields smaller malto-oligosaccharides, primarily maltose and maltotriose.

[Click to download full resolution via product page](#)

Figure 2: Enzymatic hydrolysis of **maltpentaose** by α -amylase.

Experimental Protocol: α -Amylase Kinetic Assay (NADP-Coupled Continuous Enzymatic Assay)

This assay allows for the real-time monitoring of α -amylase activity.


Principle:

- α -Amylase hydrolyzes **maltpentaose** to maltose and maltotriose.
- α -Glucosidase further hydrolyzes these products to glucose.
- Hexokinase phosphorylates glucose to glucose-6-phosphate (G6P).
- Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, reducing NADP^+ to NADPH .
- The rate of NADPH formation is monitored spectrophotometrically at 340 nm.[6][7]

Methodology:

- Reagent Preparation:
 - Assay Buffer: 50 mM Tris-HCl, pH 7.0, containing 10 mM MgCl_2 .
 - Substrate Solution: A stock solution of **maltpentaose** in the assay buffer.

- Coupling Enzyme Mix: A solution containing α -glucosidase, hexokinase, G6PDH, ATP, and NADP⁺ in the assay buffer.
- Procedure:
 - In a temperature-controlled cuvette or microplate well, the assay buffer, substrate solution, and coupling enzyme mix are combined.
 - The reaction is initiated by the addition of the α -amylase sample.
 - The increase in absorbance at 340 nm is monitored over time.
 - The initial linear rate of the reaction ($\Delta A_{340}/\text{min}$) is used to calculate the enzyme activity, using the molar extinction coefficient of NADPH ($6220 \text{ M}^{-1}\text{cm}^{-1}$).[\[7\]](#)

[Click to download full resolution via product page](#)

Figure 3: Experimental workflow for the α -amylase kinetic assay.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of malto-oligosaccharides.

Methodology:

- Column: Amine-based columns (e.g., Asahipak NH2P-50) are commonly used for the separation of oligosaccharides.
- Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typically employed.
- Detection: Refractive index (RI) detection or evaporative light scattering detection (ELSD) are suitable for non-UV absorbing carbohydrates.
- Sample Preparation: **Maltopentaose** samples are dissolved in the mobile phase or water and filtered before injection.
- Analysis: The retention time of the peak corresponding to **maltopentaose** is compared with that of a known standard for identification. The peak area is used for quantification against a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about **maltopentaose** in solution. Both ^1H and ^{13}C NMR are used to elucidate the structure and conformation.

Methodology:

- Sample Preparation: A solution of **maltopentaose** is prepared in a deuterated solvent, typically deuterium oxide (D_2O).
- Instrumentation: A high-field NMR spectrometer is used to acquire one-dimensional (^1H , ^{13}C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra.
- Analysis: The chemical shifts, coupling constants, and through-space correlations (from NOESY/ROESY) are analyzed to assign all proton and carbon signals and to determine the glycosidic linkages and the conformation of the molecule.^[7]

Conclusion

Maltopentaose is a well-characterized oligosaccharide with defined chemical and physical properties that make it an invaluable tool for research in biochemistry and enzymology. Its use as a specific substrate for α -amylase allows for precise kinetic measurements, aiding in the

development and characterization of enzyme inhibitors relevant to drug development. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important carbohydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bio.libretexts.org [bio.libretexts.org]
- 2. A genome-scale computational study of the interplay between transcriptional regulation and metabolism | Molecular Systems Biology [link.springer.com]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 6. [1H NMR studies of maltose, maltoheptaose, alpha-, beta-, and gamma-cyclodextrins, and complexes in aqueous solutions with hydroxy protons as structural probes - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- 7. [Conversion of a maltose receptor into a zinc biosensor by computational design - PMC](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC) [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Maltopentaose: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1148383#maltopentaose-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com